molecular formula C9H17NO5 B6323490 alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton) CAS No. 92450-99-2

alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton)

Cat. No. B6323490
CAS RN: 92450-99-2
M. Wt: 219.23 g/mol
InChI Key: UUIPMYYGFUMVPD-UHFFFAOYSA-N
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Description

Alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton), also known as Methoxypolyethylene glycols, is a derivative of polyethylene glycol (PEG). It is soluble in water, ethanol, and most high-polarity organic solvents. It has a strong hydrophilicity and is stable against heat and hydrolysis .


Synthesis Analysis

The synthesis of Methoxypolyethylene glycols involves etherification of the PEG chain ends in basic conditions by reacting it with alkyl halides. It can undergo cross-linking to form hydrogels, and polymerization can be initiated by redox reaction or free radical initiator .


Molecular Structure Analysis

Methoxypolyethylene glycols is a PEG macromer with a reactive chain end consisting of methyl ether .


Chemical Reactions Analysis

Methoxypolyethylene glycols can undergo etherification of the PEG chain ends in basic conditions by reacting it with alkyl halides. It can also undergo cross-linking to form hydrogels. The polymerization can be initiated by redox reaction or free radical initiator .


Physical And Chemical Properties Analysis

Methoxypolyethylene glycols has a melting point of 60-64 °C, a boiling point of >200°C/760mmHg, and a density of 1.094 g/mL at 25 °C. It is slightly miscible with water. It is stable and incompatible with strong oxidizing agents, strong acids, and strong bases .

Scientific Research Applications

Drug-Delivery Systems

alpha-Methoxy-omega-carboxylic acid poly(ethylene glycol) (PEG-WM 20.000 Dalton) serves as a critical component in the development of drug-delivery systems. Its utilization in "clip" and "click" chemistries enables the synthesis of functional amphiphilic and degradable copolymers, enhancing the biomedical applications like targeted drug delivery. This approach provides a straightforward pathway for synthesizing copolymers valuable for drug-delivery applications, demonstrating the versatility of PEG in biomedical engineering (Freichels et al., 2011).

Biocompatible Coatings

PEG derivatives, including alpha-Methoxy-omega-carboxylic acid PEG, are increasingly used to covalently modify drugs and bioactive nanomaterials. These modifications aim to improve solubility in biological serum, reduce immunogenicity, and enhance pharmacokinetic profiles. The development of mechanochemical procedures for PEG functionalization offers a cleaner, solvent-free alternative to traditional methods, underscoring PEG's role in creating biocompatible coatings for pharmaceuticals and nanotechnology applications (Malca et al., 2017).

Biodegradable Polymers

The synthesis of amphiphilic biodegradable copolymers, which consist of a hydrophobic poly(3-hydroxyalkanoate) (PHA) backbone and hydrophilic PEG units as side chains, exemplifies another application of alpha-Methoxy-omega-carboxylic acid PEG. This innovative synthesis strategy emphasizes PEG's role in creating environmentally friendly materials that do not compromise on performance in biomedical contexts (Babinot et al., 2010).

Bioconjugation

The ability to modify PEG with a single reactive group enables its use in bioconjugation, further extending its application in drug delivery and biomolecule attachment. This innovative approach to synthesizing PEG allows for precise control over functionalization, opening up new avenues for the development of targeted therapies and diagnostic tools (Zhang et al., 2010).

Nanocarrier Systems

alpha-Methoxy-omega-carboxylic acid PEG plays a pivotal role in the formation of nanocarrier systems. Its incorporation into deoxycholic acid-modified chitooligosaccharide/mPEG-PDLLA mixed micelles enhances the delivery and efficacy of anticancer drugs, showcasing PEG's crucial role in the development of nanotechnology-based therapeutic solutions (Jiang et al., 2014).

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-14-6-7-15-5-4-10-8(11)2-3-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPMYYGFUMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92450-99-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[(3-carboxy-1-oxopropyl)amino]ethyl]-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92450-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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